molecular formula C5H8N4O3S2 B6229428 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfonyl]-N-methylacetamide CAS No. 1882170-92-4

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfonyl]-N-methylacetamide

Cat. No. B6229428
CAS RN: 1882170-92-4
M. Wt: 236.3
InChI Key:
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Description

The compound “2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfonyl]-N-methylacetamide” is a derivative of thiadiazole . Thiadiazoles are nitrogen-sulfur heterocycles that are widely used in medicinal chemistry due to their broad spectrum of pharmacological activities .


Synthesis Analysis

The synthesis of thiadiazole derivatives involves several steps. The compounds are synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .

Future Directions

Thiadiazole derivatives, including “2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfonyl]-N-methylacetamide”, have potential for further development as antibacterial drugs . Many of the reported 2-amino-1,3,4-thiadiazole derivatives can be considered as lead compounds for drug synthesis .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfonyl]-N-methylacetamide involves the reaction of 5-amino-1,3,4-thiadiazole-2-sulfonic acid with N-methylacetamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.", "Starting Materials": [ "5-amino-1,3,4-thiadiazole-2-sulfonic acid", "N-methylacetamide", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "Dichloromethane or dimethylformamide (DMF)" ], "Reaction": [ "To a solution of 5-amino-1,3,4-thiadiazole-2-sulfonic acid (1.0 equiv) in dichloromethane or DMF, add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equiv) and 4-dimethylaminopyridine (DMAP) (0.1 equiv) at room temperature.", "Stir the reaction mixture at room temperature for 30 minutes to activate the DCC.", "Add N-methylacetamide (1.2 equiv) to the reaction mixture and stir at room temperature for 24 hours under reflux conditions.", "After completion of the reaction, cool the reaction mixture to room temperature and filter off the dicyclohexylurea byproduct.", "Concentrate the filtrate under reduced pressure and purify the resulting product by recrystallization or column chromatography to obtain 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfonyl]-N-methylacetamide as a white solid." ] }

CAS RN

1882170-92-4

Product Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfonyl]-N-methylacetamide

Molecular Formula

C5H8N4O3S2

Molecular Weight

236.3

Purity

95

Origin of Product

United States

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